Ethyl 2-(4-(benzyloxy)-3-isopropoxyphenyl)oxazole-4-carboxylate
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Overview
Description
Ethyl 2-(4-(benzyloxy)-3-isopropoxyphenyl)oxazole-4-carboxylate is a synthetic organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes a benzyloxy group, an isopropoxy group, and an oxazole ring. It has gained interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(benzyloxy)-3-isopropoxyphenyl)oxazole-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(benzyloxy)-3-isopropoxyphenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Ethyl 2-(4-(benzyloxy)-3-isopropoxyphenyl)oxazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological pathways and mechanisms due to its potential bioactivity.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(benzyloxy)-3-isopropoxyphenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring and its substituents can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Ethyl 2-(4-(benzyloxy)-3-isopropoxyphenyl)oxazole-4-carboxylate can be compared with other oxazole derivatives, such as:
- Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate (Macrooxazole A)
- Methyl 5-(1,2-dihydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate (Macrooxazole B)
These compounds share a similar oxazole core but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
Molecular Formula |
C22H23NO5 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
ethyl 2-(4-phenylmethoxy-3-propan-2-yloxyphenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C22H23NO5/c1-4-25-22(24)18-14-27-21(23-18)17-10-11-19(20(12-17)28-15(2)3)26-13-16-8-6-5-7-9-16/h5-12,14-15H,4,13H2,1-3H3 |
InChI Key |
XKFGHDQFWCUYRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC(C)C |
Origin of Product |
United States |
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